molecular formula C10H9BrN2O2 B13174729 2-Amino-2-(4-bromo-1H-indol-3-YL)acetic acid

2-Amino-2-(4-bromo-1H-indol-3-YL)acetic acid

Cat. No.: B13174729
M. Wt: 269.09 g/mol
InChI Key: GYVRISHGOFYHQG-UHFFFAOYSA-N
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Description

2-Amino-2-(4-bromo-1H-indol-3-YL)acetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole ring substituted with a bromine atom at the 4-position and an aminoacetic acid moiety at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-bromo-1H-indol-3-YL)acetic acid typically involves the bromination of an indole precursor followed by the introduction of the aminoacetic acid group. One common method involves the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The brominated indole is then reacted with glycine or its derivatives under basic conditions to introduce the aminoacetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-bromo-1H-indol-3-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: 2-Amino-2-(1H-indol-3-YL)acetic acid.

    Substitution: 2-Amino-2-(4-substituted-1H-indol-3-YL)acetic acid.

Scientific Research Applications

2-Amino-2-(4-bromo-1H-indol-3-YL)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromo-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromine atom and aminoacetic acid moiety may enhance the compound’s binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(1H-indol-3-YL)acetic acid: Lacks the bromine atom, which may affect its biological activity.

    2-Amino-2-(5-bromo-1H-indol-3-YL)acetic acid: Bromine atom at a different position, leading to different chemical and biological properties.

    2-Amino-2-(4-chloro-1H-indol-3-YL)acetic acid: Chlorine atom instead of bromine, which may result in different reactivity and potency.

Uniqueness

2-Amino-2-(4-bromo-1H-indol-3-YL)acetic acid is unique due to the presence of the bromine atom at the 4-position of the indole ring, which can significantly influence its chemical reactivity and biological activity. This substitution pattern may enhance its potential as a therapeutic agent compared to other similar compounds.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

2-amino-2-(4-bromo-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H9BrN2O2/c11-6-2-1-3-7-8(6)5(4-13-7)9(12)10(14)15/h1-4,9,13H,12H2,(H,14,15)

InChI Key

GYVRISHGOFYHQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)C(C(=O)O)N

Origin of Product

United States

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